molecular formula C17H20O6 B14457446 Acetic acid;2-(4-methylphenyl)benzene-1,4-diol CAS No. 70864-52-7

Acetic acid;2-(4-methylphenyl)benzene-1,4-diol

Cat. No.: B14457446
CAS No.: 70864-52-7
M. Wt: 320.3 g/mol
InChI Key: OPZCUDWKTNMJKH-UHFFFAOYSA-N
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Description

Acetic acid;2-(4-methylphenyl)benzene-1,4-diol is a chemical compound with the molecular formula C15H14O3. This compound is characterized by the presence of an acetic acid group attached to a benzene ring, which is further substituted with a 4-methylphenyl group and two hydroxyl groups at positions 1 and 4. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(4-methylphenyl)benzene-1,4-diol typically involves the reaction of 4-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetic anhydride acts as the electrophile, and the 4-methylphenol serves as the nucleophile. The reaction conditions generally include heating the mixture to a temperature of around 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(4-methylphenyl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Acetic acid;2-(4-methylphenyl)benzene-1,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-(4-methylphenyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

    Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxy-1,4-benzenediacetic acid: Similar structure with two hydroxyl groups and two acetic acid groups.

    4-Methylphenylacetic acid: Contains a 4-methylphenyl group attached to an acetic acid moiety.

    2,5-Dihydroxybenzoic acid: Contains two hydroxyl groups and a carboxylic acid group on a benzene ring.

Uniqueness

Acetic acid;2-(4-methylphenyl)benzene-1,4-diol is unique due to the presence of both an acetic acid group and a 4-methylphenyl group on the benzene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

70864-52-7

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

acetic acid;2-(4-methylphenyl)benzene-1,4-diol

InChI

InChI=1S/C13H12O2.2C2H4O2/c1-9-2-4-10(5-3-9)12-8-11(14)6-7-13(12)15;2*1-2(3)4/h2-8,14-15H,1H3;2*1H3,(H,3,4)

InChI Key

OPZCUDWKTNMJKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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